molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0

Methyl trifluoroacetate

Cat. No. B1584507
Key on ui cas rn: 431-47-0
M. Wt: 128.05 g/mol
InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
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Patent
US07098196B1

Procedure details

Methyl trifluoroacetate (513 μL, 5.10 mmoles) and triethylamine (474 μL, 3.40 mmoles) were added to a suspension of aminocaproic acid (455 mg, 3.40 mmoles) in methanol (2 mL). After the mixture was stirred vigorously for 8 h, 1 N HCl was added dropwise until the a pH of 2 was obtained. The reaction was added to ethyl acetate (10 mL) was washed with 1 N HCl (2×2 mL), dried over MgSO4, and concentrated in vacuo to yield the amide as a white solid (745 mg, 3.49 mmoles, quant.). LRMS: not performed. 1H NMR: spectrum is consistent with the predicted structure.
Quantity
513 μL
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[C:3](OC)=[O:4].C([N:11](CC)CC)C.[CH2:16]([CH2:22][CH2:23]N)[CH2:17][CH2:18][C:19]([OH:21])=[O:20].Cl>CO.C(OCC)(=O)C>[F:8][C:2]([F:1])([F:7])[C:3]([NH:11][CH:18]([CH2:17][CH2:16][CH2:22][CH3:23])[C:19]([OH:21])=[O:20])=[O:4]

Inputs

Step One
Name
Quantity
513 μL
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
474 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
455 mg
Type
reactant
Smiles
C(CCC(=O)O)CCN
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred vigorously for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
was washed with 1 N HCl (2×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C(=O)NC(C(=O)O)CCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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